molecular formula C21H32Cl2N2O2 B13744922 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl CAS No. 18833-61-9

11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl

Cat. No.: B13744922
CAS No.: 18833-61-9
M. Wt: 415.4 g/mol
InChI Key: KSIDLADLZOQRHC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl (CID 21297) is a dihydrochloride salt with the molecular formula C₂₀H₂₈N₂O·2HCl . Key structural features include:

  • A 7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline core, which provides a rigid, polycyclic framework.
  • A 3-methoxy group on the quinoline ring, enhancing electron density.
  • A 2-(diethylamino)ethoxy side chain at position 11, conferring cationic character under physiological conditions.
  • Dihydrochloride salt formulation, improving solubility in aqueous media.

Properties

CAS No.

18833-61-9

Molecular Formula

C21H32Cl2N2O2

Molecular Weight

415.4 g/mol

IUPAC Name

diethyl-[2-[(3-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]ethyl]azanium;dichloride

InChI

InChI=1S/C21H30N2O2.2ClH/c1-4-23(5-2)13-14-25-21-17-9-7-6-8-10-19(17)22-20-15-16(24-3)11-12-18(20)21;;/h11-12,15H,4-10,13-14H2,1-3H3;2*1H

InChI Key

KSIDLADLZOQRHC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=C2CCCCCC2=[NH+]C3=C1C=CC(=C3)OC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylaminoethoxy and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.

Scientific Research Applications

11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving cell signaling and receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Physicochemical Data

  • SMILES : CCN(CC)CCOC1=C2CCCCCC2=NC3=CC=CC=C31 .
  • Predicted Collision Cross-Section (CCS) : 175.0 Ų for [M+H]+ adduct, suggesting moderate polarity .

Comparison with Structural Analogs

Substituent Variations in the Aminoethoxy Side Chain

2-Chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline 2HCl

  • Molecular Formula : C₁₈H₂₅Cl₃N₂O .
  • Key Differences: Dimethylamino group instead of diethylamino. Chloro substituent at position 2.
  • Activity : Chloro substituents often enhance receptor binding but may increase toxicity .

11-(Piperidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline

  • Molecular Formula : C₁₉H₂₄N₂ .
  • Key Differences: Piperidine ring replaces the aminoethoxy chain.
  • Implications : The bulky piperidine group reduces solubility but may improve CNS penetration .

Core Modifications: Halogen and Aromatic Substituents

2-Chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline

  • Molecular Formula : C₂₀H₁₈ClN .
  • Key Differences: Phenyl group at position 11 instead of aminoethoxy. Chloro substituent at position 2.
  • Physicochemical Data : Melting point = 195°C; IR peaks at 1615 cm⁻¹ (C=C stretching) .

6-Cyclohexyl-6H-indolo[2,3-b]quinoxaline (11t)

  • Molecular Formula : C₂₀H₁₉N₃ .
  • Key Differences: Indoloquinoxaline core instead of cyclohepta(b)quinoline. Cyclohexyl group for lipophilicity.
  • Synthesis Yield : 74% via nucleophilic substitution .

Functional Group Additions: Trifluoromethyl and Methoxy Groups

11-(3-(Dimethylamino)propoxy)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline 2HCl

  • Molecular Formula : C₂₀H₂₇Cl₂F₃N₂O .
  • Key Differences :
    • Trifluoromethyl group at position 3.
    • Propoxy linker in the side chain.
  • Impact : The trifluoromethyl group enhances metabolic stability and bioavailability .

6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11f)

  • Molecular Formula : C₂₂H₁₉N₃O₂ .
  • Key Differences :
    • 3,5-Dimethoxyphenyl group for increased π-π stacking.
    • Synthesis Yield : 95% via Buchwald-Hartwig coupling .

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Data Reference
Target Compound (CID 21297) C₂₀H₂₈N₂O·2HCl 3-methoxy, 11-(diethylamino)ethoxy CCS = 175.0 Ų ([M+H]+)
2-Chloro-dimethylaminoethoxy analog C₁₈H₂₅Cl₃N₂O 2-chloro, 11-(dimethylamino)ethoxy LD₅₀ = 750 mg/kg (mouse)
11-Piperidine analog C₁₉H₂₄N₂ 11-piperidine CAS 113106-25-5
2-Chloro-11-phenyl analog C₂₀H₁₈ClN 2-chloro, 11-phenyl m.p. = 195°C

Research Implications

  • Aminoethoxy Chain: The diethylamino group in the target compound likely offers a balance between solubility (via protonation) and membrane permeability, compared to dimethylamino (smaller, less basic) or piperidine (bulkier) analogs .
  • Halogen Effects : Chloro substituents (e.g., in and ) improve binding affinity but may elevate toxicity, necessitating careful SAR optimization .
  • Trifluoromethyl Utility : Derivatives with CF₃ () highlight the role of electron-withdrawing groups in enhancing metabolic stability, a key consideration for drug development .

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